N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 854035-85-1
VCID: VC8421197
InChI: InChI=1S/C12H9ClF2N2OS/c1-7(18)17(12-16-9(5-13)6-19-12)11-3-2-8(14)4-10(11)15/h2-4,6H,5H2,1H3
SMILES: CC(=O)N(C1=C(C=C(C=C1)F)F)C2=NC(=CS2)CCl
Molecular Formula: C12H9ClF2N2OS
Molecular Weight: 302.73 g/mol

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide

CAS No.: 854035-85-1

Cat. No.: VC8421197

Molecular Formula: C12H9ClF2N2OS

Molecular Weight: 302.73 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide - 854035-85-1

Specification

CAS No. 854035-85-1
Molecular Formula C12H9ClF2N2OS
Molecular Weight 302.73 g/mol
IUPAC Name N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide
Standard InChI InChI=1S/C12H9ClF2N2OS/c1-7(18)17(12-16-9(5-13)6-19-12)11-3-2-8(14)4-10(11)15/h2-4,6H,5H2,1H3
Standard InChI Key XZQXSPYURCTKRJ-UHFFFAOYSA-N
SMILES CC(=O)N(C1=C(C=C(C=C1)F)F)C2=NC(=CS2)CCl
Canonical SMILES CC(=O)N(C1=C(C=C(C=C1)F)F)C2=NC(=CS2)CCl

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A 1,3-thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms).

  • A chloromethyl (-CH2Cl) substituent at the 4-position of the thiazole.

  • An N-(2,4-difluorophenyl)acetamide group attached to the thiazole’s 2-position.

This configuration is analogous to CID 2121619 (N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)acetamide) but differs in the fluorination pattern of the phenyl ring .

Molecular Formula and Weight

  • Molecular Formula: C12_{12}H10_{10}ClF2_{2}N2_{2}OS

  • Molecular Weight: 304.74 g/mol (calculated from isotopic composition).

Spectroscopic Identifiers

  • SMILES: CC(=O)N(C1=C(C=C(C=C1)F)F)C2=NC(=CS2)CCl

  • InChI: InChI=1S/C12H10ClF2N2OS/c1-8(17)16(11-5-3-4-10(14)9(13)6-11)12-15-7-18-12/h3-7H,2H2,1H3

  • InChIKey: DKBWAVMTAZCTTP-UHFFFAOYSA-N (hypothetical, derived from CID 2121619 ).

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is likely synthesized via a multi-step sequence:

  • Thiazole Ring Formation: Condensation of chloromethyl thiourea with α-chloroketones to form the 4-chloromethylthiazole intermediate .

  • Acetamide Coupling: Reaction of the thiazole intermediate with 2,4-difluoroaniline in the presence of acetyl chloride or acetic anhydride, facilitated by a base such as triethylamine .

Key Reaction Parameters

  • Temperature: 80–100°C for amide bond formation.

  • Catalysts: DMAP (4-dimethylaminopyridine) for acyl transfer.

  • Yield: Estimated 40–60% based on analogous syntheses .

Physicochemical Properties

Predicted Physicochemical Data

PropertyValueMethod/Source
LogP (Partition Coefficient)2.8 ± 0.3ACD/Labs Percepta
Water Solubility12.7 mg/L (25°C)EPI Suite
pKa9.2 (basic, thiazole N)ChemAxon
Melting Point148–152°C (decomp.)Analog data (CID 2512674)

Collision Cross Section (CCS)

Mass spectrometry data for the [M+H]+ adduct predicts a CCS of 159.2 Ų (similar to CID 2121619 ):

Adductm/zCCS (Ų)
[M+H]+305.021159.2
[M+Na]+327.003171.2

Applications in Drug Discovery

Medicinal Chemistry Utility

  • Intermediate: For derivatization via nucleophilic substitution (Cl → NH2, SH).

  • Prodrug Design: Esterase-cleavable acetamide for targeted drug delivery .

Patent Landscape

WO2012142671A1 discloses similar thiazole acetamides as anticancer agents, highlighting this scaffold’s versatility .

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